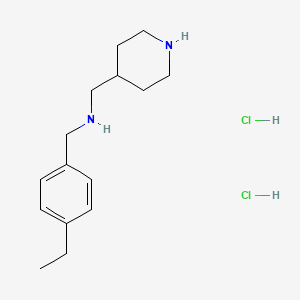
N-1,2-benzisoxazol-3-yl-3-(4-methoxyphenyl)propanamide
説明
N-1,2-benzisoxazol-3-yl-3-(4-methoxyphenyl)propanamide, also known as BMPP, is a chemical compound that has been extensively studied in the field of neuroscience. It belongs to the class of benzisoxazole derivatives and has been found to have potential therapeutic effects in various neurological disorders.
作用機序
The mechanism of action of N-1,2-benzisoxazol-3-yl-3-(4-methoxyphenyl)propanamide involves the modulation of dopamine signaling in the brain. It has been found to act as a partial agonist at the dopamine D2 receptor, which results in the activation of downstream signaling pathways. This compound has also been shown to inhibit the reuptake of dopamine, which leads to an increase in extracellular dopamine levels.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which results in improved cognitive function and motor control. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using N-1,2-benzisoxazol-3-yl-3-(4-methoxyphenyl)propanamide in lab experiments is its high affinity for the dopamine D2 receptor, which allows for precise modulation of dopamine signaling. However, one limitation is the potential for off-target effects, as this compound has been found to interact with other receptors in the brain. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of N-1,2-benzisoxazol-3-yl-3-(4-methoxyphenyl)propanamide. One area of research is the development of more selective dopamine D2 receptor agonists that can be used to treat neurological disorders. Another direction is the investigation of the potential therapeutic effects of this compound in other areas of the brain, such as the hippocampus and amygdala. Additionally, the use of this compound in combination with other drugs or therapies is an area of interest for future research.
In conclusion, this compound is a chemical compound that has been extensively studied in the field of neuroscience due to its potential therapeutic effects in various neurological disorders. Its mechanism of action involves the modulation of dopamine signaling in the brain, and it has been found to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound that hold promise for the development of new treatments for neurological disorders.
科学的研究の応用
N-1,2-benzisoxazol-3-yl-3-(4-methoxyphenyl)propanamide has been extensively studied in the field of neuroscience due to its potential therapeutic effects in various neurological disorders. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain associated with cognitive function and motor control.
特性
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-13-9-6-12(7-10-13)8-11-16(20)18-17-14-4-2-3-5-15(14)22-19-17/h2-7,9-10H,8,11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIOMYNRZVFVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-furylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427137.png)

![(2-bromo-6-methoxy-4-{[(3-morpholin-4-ylpropyl)amino]methyl}phenoxy)acetonitrile dihydrochloride](/img/structure/B4427155.png)

![N-(1-phenylethyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427165.png)

![10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4427174.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427175.png)
![4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4427180.png)
![N-{4-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4427182.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427184.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4427193.png)

